1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone 1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone
Brand Name: Vulcanchem
CAS No.: 1023521-91-6
VCID: VC7601591
InChI: InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)16-7-14-12(13)15-16/h3-5,7H,6H2,1-2H3,(H2,13,15)
SMILES: CC1=C(C(=CC=C1)OCC(=O)N2C=NC(=N2)N)C
Molecular Formula: C12H14N4O2
Molecular Weight: 246.27

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone

CAS No.: 1023521-91-6

Cat. No.: VC7601591

Molecular Formula: C12H14N4O2

Molecular Weight: 246.27

* For research use only. Not for human or veterinary use.

1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone - 1023521-91-6

Specification

CAS No. 1023521-91-6
Molecular Formula C12H14N4O2
Molecular Weight 246.27
IUPAC Name 1-(3-amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone
Standard InChI InChI=1S/C12H14N4O2/c1-8-4-3-5-10(9(8)2)18-6-11(17)16-7-14-12(13)15-16/h3-5,7H,6H2,1-2H3,(H2,13,15)
Standard InChI Key ZLNMHPYUYJBTGA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCC(=O)N2C=NC(=N2)N)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,2,4-triazole family, characterized by a five-membered aromatic ring containing three nitrogen atoms. Its molecular structure comprises:

  • 1,2,4-Triazole moiety: Substituted at the 1-position with an amino group (-NH₂).

  • Ethanone bridge: Connects the triazole ring to a phenoxy group.

  • 2,3-Dimethylphenoxy group: A benzene ring with methyl substituents at the 2- and 3-positions, linked via an oxygen atom.

Molecular Data

PropertyValue
IUPAC Name1-(3-Amino-1,2,4-triazol-1-yl)-2-(2,3-dimethylphenoxy)ethanone
Molecular FormulaC₁₂H₁₄N₄O₂
Molecular Weight258.27 g/mol
Key Functional GroupsAmino (-NH₂), ketone (C=O), ether (C-O-C)

The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups influences its reactivity and intermolecular interactions .

Synthesis and Structural Optimization

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous triazole derivatives are typically synthesized via:

  • Nucleophilic Substitution: Reacting 3-amino-1,2,4-triazole with halogenated precursors under basic conditions.

  • Microwave-Assisted Cyclization: Accelerating ring closure reactions, as seen in the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .

  • Schiff Base Formation: Condensation reactions involving carbonyl groups and amines, followed by cyclization .

Example Reaction Conditions

StepReagents/ConditionsYield
Triazole activationK₂CO₃, DMF, 80°C60–75%
Ether linkage formation2,3-Dimethylphenol, KI, 110°C50–65%

Tautomerism and Stability

Triazole derivatives often exhibit annular tautomerism, where the hydrogen atom shifts between nitrogen atoms. X-ray crystallography and NMR studies of similar compounds (e.g., 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides) confirm stabilization of the 1H-tautomer in solid states .

Agrochemical Applications

Herbicidal Activity

Triazole derivatives are prominent in crop protection. For instance:

  • WO2021048188A1 : Discloses formulations containing triazole analogs (e.g., 2-[(2,4-dichlorophenyl)-methyl]-4,4'-dimethyl-3-isoxazolidinones) for preemergence weed control.

  • US9155305B2 : Highlights synergistic effects of triazole fungicides (e.g., fluxapyroxad) with other agrochemicals.

Comparative Efficacy

Compound ClassTarget OrganismEC₅₀ (ppm)
Triazole-carboxamidesFusarium spp.0.5–2.0
StrobilurinsPhakopsora spp.1.5–3.0

Mode of Action

Triazoles inhibit fungal cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis . The 2,3-dimethylphenoxy group may enhance lipid membrane permeability, as observed in related phenoxy herbicides .

CompoundCell Line (IC₅₀, µM)
5-FluorouracilHeLa: 12.3
Triazole-carboxamideHeLa: 8.9

Future Perspectives

  • Structure-Activity Relationships (SAR): Systematic modification of the phenoxy and triazole substituents to optimize efficacy.

  • Hybrid Molecules: Combining triazole motifs with quinolone or isoxazolidinone scaffolds for multitarget therapies .

  • Green Synthesis: Exploring biocatalytic methods to reduce reliance on toxic solvents (e.g., DMF).

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